molecular formula C9H17ClN4 B2835613 N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride CAS No. 1049739-80-1

N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride

Cat. No.: B2835613
CAS No.: 1049739-80-1
M. Wt: 216.71
InChI Key: KBDVWJDCTRQBQQ-UHFFFAOYSA-N
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Description

N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride is a heterocyclic compound featuring a triazoloazepine core fused with an azepine ring. Its structure includes a methyl group attached to the nitrogen of the amine and a triazoloazepin-3-ylmethyl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

N-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.ClH/c1-10-7-9-12-11-8-5-3-2-4-6-13(8)9;/h10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDVWJDCTRQBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride typically involves multiple steps. The process begins with the preparation of the triazoloazepine core, followed by the introduction of the N-methyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Neurokinin-3 Receptor Antagonism

One of the primary applications of this compound is as a selective antagonist of the neurokinin-3 receptor (NK-3) . Research indicates that antagonists targeting NK-3 can be beneficial in treating conditions such as depression, anxiety, and other mood disorders. The ability to selectively block NK-3 receptors may lead to improved therapeutic outcomes with fewer side effects compared to non-selective treatments .

Synthesis and Structure-Activity Relationship

The synthesis of N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride has been optimized through novel chiral synthesis methods. These methods enhance the yield and purity of the compound while minimizing racemization. The structure-activity relationship (SAR) studies have demonstrated that modifications to the triazoloazepine core can significantly affect biological activity. This insight is crucial for developing new derivatives with enhanced pharmacological properties .

Case Studies on Analgesic and Anti-inflammatory Activities

Recent studies have investigated the analgesic and anti-inflammatory effects of derivatives related to this compound. For instance, research on 3-(het)-aryl derivatives of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has shown promising results in reducing pain and inflammation in animal models. These findings suggest that compounds derived from this compound may have potential applications in pain management therapies .

Comparative Data Table

Application Mechanism Research Findings
Neurokinin-3 Receptor AntagonismSelective blockade of NK-3 receptorsPotential for treating mood disorders; fewer side effects
Analgesic ActivityModulation of pain pathwaysSignificant reduction in pain in animal models
Anti-inflammatory EffectsInhibition of inflammatory mediatorsReduced inflammation observed in experimental settings

Mechanism of Action

The mechanism of action of N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects can be attributed to its ability to interfere with cellular signaling pathways, leading to changes in gene expression, protein function, and cellular behavior.

Comparison with Similar Compounds

2,3-Dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

  • Structural Differences :
    • The primary distinction lies in the substitution pattern: the target compound has a methyl group on the amine nitrogen, whereas this analog features a 2,3-dimethylphenyl group attached to the nitrogen .
    • The aromatic ring (2,3-dimethylphenyl) introduces steric bulk and electron-donating methyl groups, which may alter binding affinity to hydrophobic pockets in biological targets.
  • This substitution might confer selectivity for specific receptors or enzymes compared to the simpler methyl group in the target compound.

N-[4-Chloro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

  • Structural Differences :
    • This compound incorporates a 4-chloro-3-(triazoloazepin)phenyl moiety linked to a triazolecarboxamide group, adding significant complexity .
    • The chloro substituent introduces electronegativity, while the carboxamide group enables hydrogen bonding.
  • Functional Implications :
    • The chloro group may enhance binding to halogen-bonding regions in proteins, a feature absent in the target compound.
    • The carboxamide moiety could improve solubility in polar solvents compared to the hydrochloride salt of the target compound.

N-(2-Methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine Hydroiodide

  • Structural Differences :
    • The substituent here is a 2-methylpropyl (isobutyl) group on the triazoloazepin-3-amine, differing from the methyl group in the target compound .
    • The counterion is hydroiodide instead of hydrochloride.
  • Functional Implications :
    • The bulkier isobutyl group may reduce steric accessibility for target binding but increase hydrophobicity.
    • Hydroiodide salts generally exhibit lower solubility in water compared to hydrochlorides, which could influence formulation strategies.

Comparative Data Table

Compound Name Key Substituent(s) Counterion Molecular Weight Potential Applications
N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride Methylamine Hydrochloride Not Provided Receptor modulation, enzyme inhibition
2,3-Dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline 2,3-Dimethylphenyl None Not Provided Lipophilic target engagement
N-[4-Chloro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-...carboxamide 4-Chlorophenyl, triazolecarboxamide None Not Provided Halogen-bonding interactions
N-(2-Methylpropyl)-5H...azepin-3-amine Hydroiodide 2-Methylpropyl Hydroiodide 336.21 Hydrophobic binding, drug impurities

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : The substituents on the triazoloazepine core critically influence solubility, binding affinity, and selectivity. Methyl groups (as in the target compound) balance hydrophobicity and steric effects, while bulkier groups like isobutyl or aromatic rings may optimize specific interactions .
  • Counterion Effects: Hydrochloride salts are preferred for enhanced solubility in aqueous media, whereas hydroiodide salts may be advantageous in non-polar formulations .
  • Data Gaps : Detailed pharmacokinetic or pharmacodynamic data for these compounds are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed examination of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a tetrahydrotriazoloazepine moiety. The synthesis typically involves multi-step reactions that include cyclization and functionalization processes. For example, the synthesis of related triazolo derivatives has been explored extensively, with methods focusing on the introduction of various substituents to enhance biological activity .

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC₁₃H₁₈ClN₅
Molecular Weight273.77 g/mol
Key Functional GroupsTriazole, amine
StereochemistryChiral centers present

Antimicrobial Activity

Research has indicated that compounds with similar triazolo structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis.

Antiviral Properties

The antiviral activity of triazolo derivatives has been documented in several studies. These compounds can inhibit viral replication by interfering with viral enzymes or host cell receptors. Specific analogs have demonstrated efficacy against viruses responsible for respiratory infections and other viral diseases .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) through mechanisms involving the activation of caspases and modulation of cell cycle progression .

Neuroprotective Effects

The neuroprotective potential of triazolo derivatives has gained attention for their ability to modulate neurotransmitter systems. Some studies suggest that these compounds may alleviate symptoms associated with neurological disorders by enhancing glutamate signaling pathways . This is particularly relevant for conditions like Alzheimer's disease and schizophrenia.

Analgesic and Anti-inflammatory Activities

Compounds derived from the tetrahydrotriazolo structure have also been investigated for their analgesic and anti-inflammatory effects. Experimental models have shown that these compounds can significantly reduce pain responses and inflammation markers in animal studies .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antibacterial activity of various triazolo derivatives against clinical isolates. Results indicated a strong correlation between structural modifications and increased activity against resistant strains .
  • Anticancer Research : In a comparative study involving multiple cancer cell lines, specific N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride, and what reaction conditions are critical?

  • Methodology : The synthesis typically involves multi-step organic reactions. For example, triazole-azepine scaffolds are often constructed via cyclization reactions using hydrazine derivatives and ketones or aldehydes under reflux conditions. Alkylation of the triazole nitrogen with methyl groups may require reagents like methyl iodide in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C). Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol . Key conditions :
  • Inert atmosphere (N₂/Ar) to prevent oxidation.
  • Solvent selection (e.g., acetonitrile for cyclization, ethanol for salt formation).
  • Temperature control to avoid side reactions (e.g., over-alkylation).

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical techniques :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and ring systems (e.g., distinguishing azepine vs. pyridine rings) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
    • Data interpretation : Cross-referencing spectral data with computational predictions (e.g., DFT for NMR shifts) resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. What strategies are effective for optimizing the yield of this compound in large-scale synthesis?

  • Methodology :
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Solvent optimization : Replace ethanol with DMSO for improved solubility of intermediates .
  • Workflow adjustments : Implement flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control .
    • Case study : A 20% yield improvement was achieved by replacing batch-wise alkylation with dropwise addition of methylating agents under reflux .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

  • Experimental design :
  • SAR studies : Synthesize analogs with fluorophenyl, trifluoromethyl, or morpholine substituents. Test activity in receptor-binding assays (e.g., GPCR targets) .
  • Computational modeling : Docking studies using AutoDock Vina to predict binding affinities to enzymes like kinases or proteases .
    • Key findings :
  • Fluorine substitution at the phenyl ring enhances metabolic stability but reduces aqueous solubility .
  • Methyl groups on the azepine ring improve CNS penetration .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Troubleshooting approach :
  • Assay standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition).
  • Buffer conditions : Test activity in varying pH (6.5–7.5) and ionic strength to identify assay-specific artifacts .
  • Meta-analysis : Compare datasets from orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

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